molecular formula C20H27ClO3 B14682670 Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate CAS No. 32808-54-1

Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate

Cat. No.: B14682670
CAS No.: 32808-54-1
M. Wt: 350.9 g/mol
InChI Key: QUTJMMYPVUTMTP-UHFFFAOYSA-N
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Description

Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate is an organic compound with a complex structure, featuring a butyl group, a chloro substituent, a cyclohexyl ring, and a gamma-oxo functional group attached to a benzenebutanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate typically involves multiple steps, starting with the preparation of the benzenebutanoate backbone This can be achieved through esterification reactions involving benzoic acid derivatives and butanol

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate can undergo various chemical reactions, including:

    Oxidation: The gamma-oxo group can be further oxidized to form carboxylic acids.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate involves its interaction with specific molecular targets and pathways. The chloro and gamma-oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert various effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-chloro-4-cyclohexylbenzoate
  • Butyl 3-chloro-4-cyclohexylphenylacetate
  • Butyl 3-chloro-4-cyclohexylbenzamide

Uniqueness

Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate is unique due to the presence of the gamma-oxo group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

32808-54-1

Molecular Formula

C20H27ClO3

Molecular Weight

350.9 g/mol

IUPAC Name

butyl 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate

InChI

InChI=1S/C20H27ClO3/c1-2-3-13-24-20(23)12-11-19(22)16-9-10-17(18(21)14-16)15-7-5-4-6-8-15/h9-10,14-15H,2-8,11-13H2,1H3

InChI Key

QUTJMMYPVUTMTP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl

Origin of Product

United States

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